Cephamycin C sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

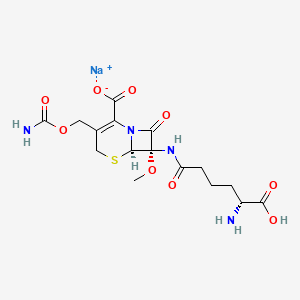

Cephamycin C sodium, also known as this compound, is a useful research compound. Its molecular formula is C16H21N4NaO9S and its molecular weight is 468.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medical Applications

Cephamycin C sodium is primarily used in the treatment of various bacterial infections due to its effectiveness against resistant strains. Below are key medical applications:

- Surgical Prophylaxis : this compound is often administered before surgical procedures to prevent postoperative infections, particularly in high-risk surgeries such as colorectal surgery and gynecological procedures .

- Treatment of Infections : It is effective against a range of infections including:

- Resistance Management : Due to its unique structure, this compound is effective against certain strains that are resistant to other antibiotics like penicillin. This makes it a valuable option in treating resistant bacterial infections .

Pharmacological Insights

This compound exhibits pharmacokinetic properties that enhance its therapeutic efficacy:

- Bioavailability : The compound shows good absorption when administered intravenously, ensuring high plasma concentrations necessary for effective bacterial eradication.

- Half-life : The drug has a relatively short half-life, requiring multiple doses for sustained therapeutic levels, which can be both a benefit and a limitation depending on the treatment regimen .

Case Studies

Several studies have documented the effectiveness of this compound in clinical settings:

-

Case Study 1: Surgical Site Infections

A study involving patients undergoing colorectal surgery demonstrated that prophylactic administration of this compound significantly reduced the incidence of surgical site infections compared to control groups receiving no antibiotic prophylaxis . -

Case Study 2: Treatment of Resistant Infections

In a clinical trial involving patients with complicated urinary tract infections caused by resistant Escherichia coli, this compound showed a higher success rate in bacterial clearance compared to standard treatments, highlighting its role in managing antibiotic resistance .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other antibiotics:

| Antibiotic | Spectrum of Activity | Resistance Profile | Common Uses |

|---|---|---|---|

| This compound | Broad-spectrum (including Gram-negative) | Effective against resistant strains | Surgical prophylaxis, UTIs |

| Penicillin | Primarily Gram-positive | Many resistant strains | General bacterial infections |

| Ceftriaxone | Broad-spectrum | Some resistant strains | Pneumonia, meningitis |

| Meropenem | Very broad-spectrum | Limited resistance | Severe hospital-acquired infections |

Análisis De Reacciones Químicas

Hydrolysis of the β-Lactam Ring

The β-lactam ring in cephamycin C sodium undergoes hydrolysis under both acidic/alkaline conditions and enzymatic catalysis, leading to loss of antimicrobial activity:

Alkaline Hydrolysis

-

At pH > 10, the β-lactam ring opens via nucleophilic attack by hydroxide ions. This reaction is accelerated by electron-withdrawing substituents on the bicyclic core .

-

A linear correlation exists between the logarithm of the first-order degradation rate constant (logkOH−) and the δ(4−3) value (chemical shift difference between C-3 and C-4 carbons) in 13C-NMR studies .

Enzymatic Hydrolysis

-

β-Lactamases (cephalosporinases) cleave the β-lactam ring, particularly in gram-negative bacteria. This compound shows moderate stability compared to earlier cephalosporins due to its 7α-methoxy group .

Ion Exchange Reactions

This compound’s carboxylate anion participates in ion exchange during purification:

Forward Extraction

-

In alkaline broth (pH 10.7–11.5), the carboxylate group exchanges with acetate ions from liquid anion exchangers like tricaprylyl methyl ammonium acetate in n-butanol .

-

Typical Parameters :

Back Extraction

-

The antibiotic is recovered using aqueous phosphoric acid (4.25% v/v), which displaces cephamycin C from the solvent phase .

pH-Dependent Stability

Stability varies significantly with pH:

-

Degradation at Extremes :

Complexation with Divalent Cations

The carbamoyloxy methyl group at C-3 forms weak complexes with divalent cations (e.g., Ca2+, Mg2+) in solution, reducing bioavailability .

Photolytic Degradation

Exposure to UV light induces radical-mediated breakdown of the thiazine ring, generating sulfonic acid derivatives .

Thermal Decomposition

Decomposition occurs at temperatures >80°C, producing:

-

Primary Products : Thiol-containing fragments (via C-S bond cleavage) .

-

Activation Energy : ~85 kJ/mol (estimated from thermogravimetric data) .

Reactivity with Nucleophiles

The β-lactam carbonyl reacts with nucleophiles (e.g., hydroxylamine, hydrazine):

-

Hydroxylamine : Forms a hydroxamic acid derivative, detectable via colorimetric assays .

-

Hydrazine : Yields a hydrazide analog with reduced bioactivity .

Redox Reactions

-

Oxidation : The sulfur atom in the thiazine ring oxidizes to sulfoxide/sulfone derivatives under strong oxidizing conditions .

-

Reduction : Catalytic hydrogenation saturates the Δ2-double bond, abolishing antibiotic activity .

Data Table: Key Reaction Pathways and Conditions

| Reaction Type | Conditions | Products | Stability Impact |

|---|---|---|---|

| β-Lactam hydrolysis | pH > 10 or β-lactamase | Inactive ring-opened derivative | Full inactivation |

| Ion exchange | pH 10.7, n-butanol system | Solvent-phase complex | Reversible |

| Thermal decomposition | >80°C | Thiol fragments | Irreversible |

| Photolysis | UV exposure | Sulfonic acid derivatives | Irreversible |

Propiedades

Número CAS |

34279-54-4 |

|---|---|

Fórmula molecular |

C16H21N4NaO9S |

Peso molecular |

468.4 g/mol |

Nombre IUPAC |

sodium;(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H22N4O9S.Na/c1-28-16(19-9(21)4-2-3-8(17)11(22)23)13(26)20-10(12(24)25)7(5-29-15(18)27)6-30-14(16)20;/h8,14H,2-6,17H2,1H3,(H2,18,27)(H,19,21)(H,22,23)(H,24,25);/q;+1/p-1/t8-,14-,16+;/m1./s1 |

Clave InChI |

ISKNZRSOHFBAGX-YNJMIPHHSA-M |

SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CCCC(C(=O)O)N.[Na+] |

SMILES isomérico |

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CCC[C@H](C(=O)O)N.[Na+] |

SMILES canónico |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CCCC(C(=O)O)N.[Na+] |

Sinónimos |

A 16886B A-16886B A16886B cephamycin C cephamycin C sodium cephamycin C, (6R)-isomer cephamycin C, (6R-(6alpha,7alpha,7(R*)))-isomer cephamycin C, (6R-(6alpha,7alpha,7(S*)))-isomer cephamycin C, monosodium salt cephamycin C, sodium salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.